Cas no 81024-43-3 ((R)-Metoprolol)

(R)-Metoprolol structure
(R)-Metoprolol structure
商品名:(R)-Metoprolol
CAS番号:81024-43-3
MF:C15H25NO3
メガワット:267.363904714584
MDL:MFCD00869311
CID:727529
PubChem ID:157717

(R)-Metoprolol 化学的及び物理的性質

名前と識別子

    • 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • (R)-(+)-METOPROLOL
    • (R)-Metoprolol
    • (+)-Metoprolol
    • (2R)-metoprolol
    • (R)-1-isopropylamino-3-[4-(2-metoxyethyl)phenoxy]propan-2-ol
    • BIDD:GT0581
    • d-Metoprolol
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (R)- (ZCI)
    • 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • CHEMBL1741004
    • 81024-43-3
    • SCHEMBL40918
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • r-metoprolol
    • (R)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2R)-
    • BDBM81884
    • DTXSID20230862
    • EN300-25893794
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(+)-Metoprolol
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • NCGC00021148-01
    • NS00116087
    • STR11440
    • AKOS030242833
    • G91257
    • MDL: MFCD00869311
    • インチ: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
    • InChIKey: IUBSYMUCCVWXPE-CQSZACIVSA-N
    • ほほえんだ: O(C1C=CC(CCOC)=CC=1)C[C@H](O)CNC(C)C

計算された属性

  • せいみつぶんしりょう: 267.18300
  • どういたいしつりょう: 267.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 9
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 50.7Ų

じっけんとくせい

  • ゆうかいてん: 39-42°C
  • PSA: 50.72000
  • LogP: 2.00410

(R)-Metoprolol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M338775-5mg
(R)-Metoprolol
81024-43-3
5mg
$951.00 2023-05-17
1PlusChem
1P0050XI-1mg
(R)-Metoprolol
81024-43-3 95%
1mg
$251.00 2024-04-21
A2B Chem LLC
AC33686-1mg
(R)-Metoprolol
81024-43-3 95%
1mg
$271.00 2024-04-19
A2B Chem LLC
AC33686-5mg
(R)-Metoprolol
81024-43-3 95%
5mg
$1092.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-212687-1mg
(R)-Metoprolol,
81024-43-3
1mg
¥1880.00 2023-09-05
A2B Chem LLC
AC33686-2mg
(R)-Metoprolol
81024-43-3 > 95%
2mg
$423.00 2023-12-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R923751-1mg
(R)-Metoprolol
81024-43-3 98%
1mg
¥3,299.00 2022-09-28
TRC
M338775-2mg
(R)-Metoprolol
81024-43-3
2mg
$391.00 2023-05-17
TRC
M338775-1mg
(R)-Metoprolol
81024-43-3
1mg
$ 215.00 2023-09-07
Enamine
EN300-25893794-0.05g
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
81024-43-3 95%
0.05g
$148.0 2024-06-18

(R)-Metoprolol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Hydrochloric acid Solvents: Ethanol
5.1 Reagents: Pyridine Solvents: Dichloromethane
6.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Immobilized cellulase (CBH I) as a chiral stationary phase for direct resolution of enantiomers
Erlandsson, Per; et al, Journal of the American Chemical Society, 1990, 112(11), 4573-4

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Dichloromethane
4.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
リファレンス
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Dynamic kinetic asymmetric synthesis of β-amino alcohols from racemic epoxides in cyclodextrin complexes under solid state conditions
Reddy, L. Rajender; et al, Chemical Communications (Cambridge), 2000, (23), 2321-2322

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  14 h, reflux
2.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
リファレンス
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Solvents: Methanol
リファレンス
Enantioselective preparation of metoprolol and its major metabolites
Jung, Sang-Hun; et al, Archives of Pharmacal Research, 2000, 23(3), 226-229

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: β-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(carboxymethyl)-2A,2B,2C,2D,2E,2… ;  20 °C
リファレンス
Characterization of a single-isomer carboxymethyl-beta-cyclodextrin in chiral capillary electrophoresis
Fejos, Ida; et al, Electrophoresis, 2017, 38(15), 1869-1877

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
リファレンス
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Enantioseparations of 11 Amino Alcohols Using Di-n-amyl L-Tartrate-Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC
Zou, Yanan; et al, Chromatographia, 2015, 78(11-12), 753-761

(R)-Metoprolol Raw materials

(R)-Metoprolol Preparation Products

(R)-Metoprolol 関連文献

(R)-Metoprololに関する追加情報

(R)-Metoprolol (CAS No. 81024-43-3): A Comprehensive Overview

(R)-Metoprolol (CAS No. 81024-43-3) is a chiral β-adrenergic receptor antagonist, widely recognized for its therapeutic applications in cardiovascular diseases. This compound, also known as metoprolol tartrate, is a selective β1-adrenergic receptor blocker that has been extensively studied and utilized in clinical settings for the management of hypertension, angina pectoris, and arrhythmias. The enantiomeric purity of (R)-Metoprolol is crucial for its pharmacological efficacy and safety profile.

The chemical structure of (R)-Metoprolol consists of a phenylpropanolamine core with a specific chiral center, which imparts its unique pharmacological properties. The compound is synthesized through a series of well-defined chemical reactions, ensuring high enantiomeric purity and consistent quality. The enantiomeric form of (R)-Metoprolol is particularly important because it exhibits greater potency and selectivity compared to its racemic mixture or the (S)-enantiomer.

In recent years, significant advancements have been made in understanding the mechanisms of action and the therapeutic potential of (R)-Metoprolol. Studies have shown that this compound effectively reduces heart rate and myocardial oxygen demand, thereby alleviating symptoms associated with cardiovascular conditions. Additionally, (R)-Metoprolol has been found to have beneficial effects on cardiac remodeling and can improve outcomes in patients with chronic heart failure.

The pharmacokinetics of (R)-Metoprolol have been extensively characterized. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolite, α-hydroxymetoprolol, retains significant β-adrenergic blocking activity but has a longer half-life compared to the parent compound. This metabolic profile contributes to the sustained therapeutic effects of (R)-Metoprolol.

Clinical trials have consistently demonstrated the efficacy and safety of (R)-Metoprolol in various cardiovascular conditions. For instance, a large-scale randomized controlled trial (RCT) published in the New England Journal of Medicine reported that patients treated with (R)-Metoprolol had a significantly reduced risk of mortality and morbidity compared to those receiving placebo or other antihypertensive agents. These findings have solidified the position of (R)-Metoprolol as a first-line treatment for hypertension and other cardiovascular disorders.

Beyond its established uses, ongoing research is exploring new applications for (R)-Metoprolol. Recent studies have investigated its potential in managing anxiety disorders and improving cognitive function in patients with neurodegenerative diseases. Preliminary results suggest that the anxiolytic properties of (R)-Metoprolol may be beneficial in reducing symptoms of anxiety without causing significant side effects.

The safety profile of (R)-Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these adverse effects are typically mild and well-managed with appropriate dosing adjustments. Serious side effects are rare but can include bronchospasm in patients with asthma or chronic obstructive pulmonary disease (COPD). Therefore, careful patient selection and monitoring are essential to ensure optimal outcomes.

In conclusion, (R)-Metoprolol (CAS No. 81024-43-3) remains a cornerstone medication in the management of cardiovascular diseases due to its high efficacy, favorable safety profile, and well-characterized pharmacological properties. Ongoing research continues to uncover new therapeutic applications and refine our understanding of this important compound.

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